molecular formula C12H13ClN2O2 B2958881 N-(5-chloro-2-methylphenyl)-N'-(prop-2-en-1-yl)ethanediamide CAS No. 423727-76-8

N-(5-chloro-2-methylphenyl)-N'-(prop-2-en-1-yl)ethanediamide

Cat. No. B2958881
CAS RN: 423727-76-8
M. Wt: 252.7
InChI Key: SQDXFUGDPXQNDX-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-N'-(prop-2-en-1-yl)ethanediamide, also known as CGA 362622, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is a member of the amide class of compounds, which are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Scientific Research Applications

Synthesis and Antimalarial Activity

N-(5-chloro-2-methylphenyl)-N'-(prop-2-en-1-yl)ethanediamide is part of a class of compounds that have been explored for their potential antimalarial activity. In a study focusing on the synthesis, antimalarial activity, and quantitative structure-activity relationships of related compounds, researchers found that increasing antimalarial potency against Plasmodium berghei in mice was correlated with the size and electron donation characteristics of the phenyl ring substituents. This research supports the exploration of similar compounds for antimalarial properties and suggests that modifications to the molecular structure could enhance efficacy (Werbel et al., 1986).

Antimicrobial and Cytotoxic Activity

Another area of application for compounds related to N-(5-chloro-2-methylphenyl)-N'-(prop-2-en-1-yl)ethanediamide is in the development of antimicrobial and cytotoxic agents. A study involving the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, which shares structural similarities, showed that some of these compounds exhibited good antibacterial activity and demonstrated cytotoxicity in vitro. These findings highlight the potential of such compounds in the development of new antimicrobial and anticancer therapies (Noolvi et al., 2014).

Structural and Electronic Characterization

Compounds similar to N-(5-chloro-2-methylphenyl)-N'-(prop-2-en-1-yl)ethanediamide have also been the subject of structural and electronic characterization studies. For instance, research on stable dications derived from symmetrical ortho-aminophenyl diamine and 2-pyridinecarboxaldehyde provides insights into the structural and electronic properties of these compounds. Such studies are crucial for understanding the reactivity and potential applications of these molecules in various chemical contexts (Keypour et al., 2009).

QSAR Analysis for Antioxidant Activity

A QSAR (Quantitative Structure-Activity Relationship) analysis of derivatives similar to N-(5-chloro-2-methylphenyl)-N'-(prop-2-en-1-yl)ethanediamide aimed to determine the influence of molecular structure on antioxidant activity. The study identified key parameters such as polarisation, dipole moment, and molecular size that significantly affect antioxidant activity. This research offers a theoretical basis for designing new potential antioxidants by understanding how structural changes impact their activity (Drapak et al., 2019).

properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-3-6-14-11(16)12(17)15-10-7-9(13)5-4-8(10)2/h3-5,7H,1,6H2,2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDXFUGDPXQNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-N'-(prop-2-en-1-yl)ethanediamide

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